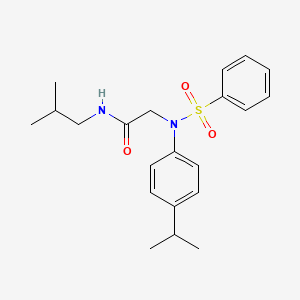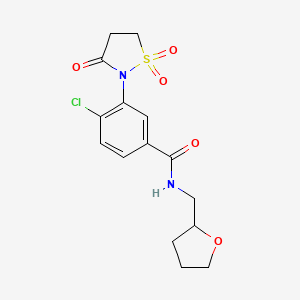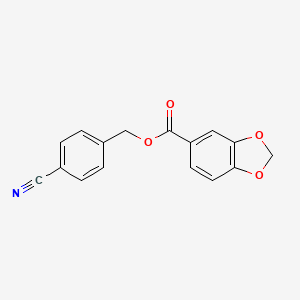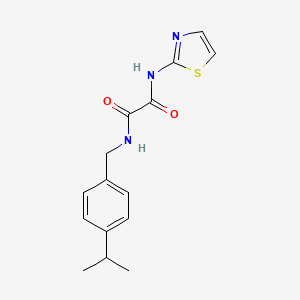
N~1~-isobutyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-isobutyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as IBP-Gly, is a small molecule inhibitor that has been developed for research purposes. It is a potent and selective inhibitor of the glycine transporter 1 (GlyT1), which is responsible for the reuptake of glycine in the central nervous system. In
Wirkmechanismus
N~1~-isobutyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a potent and selective inhibitor of GlyT1, which is responsible for the reuptake of glycine in the central nervous system. By inhibiting GlyT1, N~1~-isobutyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide increases the extracellular concentration of glycine, which can have a variety of effects on neurotransmission. Glycine is an important co-agonist of the NMDA receptor, which is involved in learning and memory. By increasing the extracellular concentration of glycine, N~1~-isobutyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide can enhance NMDA receptor function. N~1~-isobutyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to modulate the activity of other neurotransmitter systems, including the GABAergic and serotonergic systems.
Biochemical and Physiological Effects:
N~1~-isobutyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the extracellular concentration of glycine in the brain, which can enhance NMDA receptor function. N~1~-isobutyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to modulate the activity of other neurotransmitter systems, including the GABAergic and serotonergic systems. In addition, N~1~-isobutyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have analgesic and anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
N~1~-isobutyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. It is a potent and selective inhibitor of GlyT1, which makes it a useful tool for studying the role of glycine in the central nervous system. N~1~-isobutyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide is also relatively stable and can be easily synthesized. However, there are also some limitations to using N~1~-isobutyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments. It has a relatively short half-life, which can make it difficult to study the long-term effects of glycine modulation. In addition, N~1~-isobutyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide can have off-target effects on other neurotransmitter systems, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the study of N~1~-isobutyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of research is the role of glycine in the regulation of pain and anxiety. N~1~-isobutyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have analgesic and anxiolytic effects, which make it a promising candidate for the development of new treatments for these conditions. Another area of research is the development of more potent and selective inhibitors of GlyT1. N~1~-isobutyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a useful tool for studying the role of glycine in the central nervous system, but more potent and selective inhibitors could provide even greater insights into the function of this important neurotransmitter. Finally, there is a need for more studies on the long-term effects of glycine modulation. N~1~-isobutyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has a relatively short half-life, which makes it difficult to study the long-term effects of glycine modulation. Future studies could explore the use of more stable glycine modulators to study the long-term effects of glycine on neurotransmission.
Synthesemethoden
The synthesis of N~1~-isobutyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves several steps, starting with the protection of the amine group of glycine with a tert-butyloxycarbonyl (Boc) group. The Boc-protected glycine is then reacted with N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)chloroformamidine to form the corresponding guanidine derivative. The guanidine derivative is then reacted with isobutylamine to give N~1~-isobutyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide. The final product is purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
N~1~-isobutyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been widely used in scientific research to study the role of glycine in the central nervous system. It has been shown to increase the extracellular concentration of glycine in the brain, which can have a variety of effects on neurotransmission. N~1~-isobutyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been used to study the role of glycine in the regulation of NMDA receptor function, which is important for learning and memory. It has also been used to study the role of glycine in the modulation of pain and anxiety.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-16(2)14-22-21(24)15-23(19-12-10-18(11-13-19)17(3)4)27(25,26)20-8-6-5-7-9-20/h5-13,16-17H,14-15H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGDTAQKQJMIRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CN(C1=CC=C(C=C1)C(C)C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(2-methylbenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5176995.png)

![5-(2-furyl)-N-[2-(4-morpholinyl)ethyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5177013.png)
![5-{4-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5177034.png)


![5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5177054.png)
![N-[2-(5-methyl-2-thienyl)ethyl]-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5177061.png)

![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-2-thiophenesulfonamide](/img/structure/B5177070.png)
![methyl 2-methyl-5-oxo-6-[2-(trifluoromethyl)phenyl]-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B5177078.png)
![methyl 4-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B5177083.png)
![4-bromo-N-[2-(4-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5177087.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5177098.png)